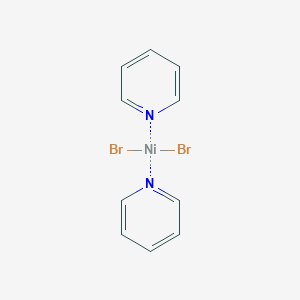

Dibromobis(pyridine)nickel

Description

Properties

IUPAC Name |

dibromonickel;pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2BrH.Ni/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDWMUCCMDLFQZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Techniques

Direct Synthesis Routes from Nickel(II) Halide Precursors

The most common and straightforward method for preparing dibromobis(pyridine)nickel involves the direct reaction of a nickel(II) bromide salt with pyridine (B92270). smolecule.com This approach is favored for its simplicity and reliability. The general reaction is:

NiBr₂ + 2 C₅H₅N → NiBr₂(C₅H₅N)₂ smolecule.com

This reaction can be carried out using various nickel(II) bromide sources, including anhydrous NiBr₂ or its hydrated forms, such as NiBr₂·3H₂O. rsc.orgacs.org The choice of precursor has significant implications for the reaction conditions, particularly the need for anhydrous environments. Similarly, nickel(II) complexes with labile ligands, like (DME)NiBr₂ (where DME is 1,2-dimethoxyethane), can also serve as effective starting materials, often exhibiting enhanced reactivity. mdpi.comunits.it

Solvent choice is critical in the synthesis of this compound as it mediates the reaction and facilitates the crystallization of the final product. Common solvents include ethanol (B145695) and acetonitrile, often used under reflux conditions to ensure the reaction goes to completion. smolecule.com The process relies on the dissolution of the nickel precursor and pyridine, followed by the precipitation of the less soluble product complex upon formation or cooling.

The principles of solvent-mediated crystallization influence the final product's quality. rsc.org Techniques such as slow cooling, evaporation, or diffusion methods, like the three-layer diffusion used for similar nickel-phenanthroline complexes, can be employed to obtain well-defined crystals. researchgate.net The solvent's coordinating ability can also play a role; in highly coordinating solvents, a competition between the solvent and pyridine for the nickel center may occur, influencing the reaction equilibrium.

The formation of this compound is fundamentally a ligand exchange reaction. In this process, the pyridine ligands displace other weakly bound ligands from the nickel(II) coordination sphere. When using a solvated nickel salt, the initial ligands are solvent molecules. The pyridine, being a stronger Lewis base, readily substitutes these solvent molecules to form the more stable pyridine adduct.

Studies on related nickel complexes show that ligand exchange is a crucial step in their chemistry. nih.gov For instance, the coordination of ligands can be a dynamic process, with a series of exchanges facilitating the formation of the final, stable product. nih.govnih.gov The stability of the resulting Ni-N bond in the pyridine complex is a key driving force for the reaction.

The presence of water can significantly affect the synthesis, potentially leading to the formation of undesired hydrated nickel complexes. acs.org Therefore, employing anhydrous conditions is often crucial for obtaining a pure product. This typically involves using anhydrous nickel(II) bromide and dry solvents under an inert atmosphere. smolecule.comrsc.org The synthesis of analogous complexes, such as dichlorobis(triethylphosphine)nickel(II), explicitly calls for anhydrous NiCl₂ to achieve high yields of the desired product. rsc.org

When using hydrated precursors like NiBr₂·3H₂O, the water of hydration must be displaced by the pyridine ligands, which can sometimes complicate the purification process. acs.org The rigorous exclusion of moisture prevents competition from water as a ligand and ensures the formation of the target this compound complex.

Alternative Synthetic Pathways and Precursor Chemistry

Beyond the direct combination of NiBr₂ and pyridine, alternative synthetic routes offer different advantages. One such method is electrochemical synthesis. This technique involves the electrochemical oxidation of a nickel metal anode in a solution containing pyridine-2-thione in acetonitrile, which has been used to produce related nickel-thionato complexes and can be adapted for pyridine-based ligands. rsc.org

Another alternative involves using more reactive nickel precursors. For example, (DME)NiBr₂, where the dimethoxyethane ligand is easily displaced, is a common starting material for synthesizing various nickel-ligand complexes. mdpi.comunits.it This precursor can lead to cleaner reactions and higher yields compared to using simple nickel halides. Additionally, multi-step pathways, such as the synthesis of L₂Ni(aryl)X complexes, involve the initial formation of an L₂NiBr₂ intermediate from NiBr₂·3H₂O, followed by a reaction with a Grignard reagent, demonstrating the versatility of nickel(II) bromide precursors in more complex synthetic schemes. acs.org

| Nickel Precursor | Ligand(s) | Solvent | Key Condition | Reference |

|---|---|---|---|---|

| NiBr₂ | Pyridine | Ethanol or Acetonitrile | Reflux under inert atmosphere | smolecule.com |

| Anhydrous NiBr₂ | Triethylphosphine | Dichloromethane (B109758) | Anhydrous conditions | rsc.org |

| (DME)NiBr₂ | 2-(arylimino)pyridines | Ethanol/Dichloromethane | Room temperature | mdpi.com |

| NiBr₂·3H₂O | Phosphine (B1218219) | Not specified | Condensation reaction | acs.org |

| (DME)NiBr₂ | Iminopyridine | Methylene Chloride | Reaction with slight ligand excess | units.it |

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical step in chemical synthesis to maximize yield and purity while minimizing reaction time and resource use. semanticscholar.org For nickel-catalyzed reactions, which share principles with coordination complex synthesis, variables such as catalyst-to-ligand ratio, base, solvent, temperature, and reaction time are systematically investigated to find the most effective conditions. mdpi.comchemrxiv.org

Temperature is a key parameter influencing both the rate of reaction and the stability of the resulting complex. In optimization studies for related nickel catalyst systems, a specific temperature often provides the best results, with higher temperatures sometimes leading to the deactivation of the active species. mdpi.com For example, in one study, 30 °C was found to be the optimal temperature, with higher temperatures causing a rapid decrease in performance. mdpi.com For the synthesis of this compound, refluxing is common, indicating that elevated temperatures are needed to drive the reaction forward, but excessive heat could lead to decomposition. smolecule.com

While standard syntheses of this compound are conducted at atmospheric pressure, pressure can be a transformative parameter in nickel chemistry. For instance, the synthesis of novel nickel polyhydrides requires extremely high pressures (above 52 GPa) and high temperatures (above 1000 K) to initiate the transformation. aps.org Although such extreme conditions are not necessary for the preparation of simple coordination complexes like this compound, it highlights the broad range of conditions under which nickel compounds can be formed. Sublimation, a purification technique involving controlled temperature and reduced pressure, is also used for analogous phosphine-adducts of nickel bromide, demonstrating the utility of pressure control in obtaining high-purity materials. rsc.org

| Run | Parameter Varied | Value | Outcome (Activity) | Reference |

|---|---|---|---|---|

| 1 | Al:Ni Molar Ratio | 300:1 | Lower activity | mdpi.com |

| 2 | Al:Ni Molar Ratio | 500:1 | Optimal activity | mdpi.com |

| 3 | Al:Ni Molar Ratio | 600:1 | Slightly lower activity | mdpi.com |

| 4 | Temperature | 30 °C | Optimal activity | mdpi.com |

| 5 | Temperature | 50 °C | Rapid decrease in performance | mdpi.com |

Solvent Selection and Its Influence on Coordination

The synthesis of this compound, a coordination compound with the formula NiBr₂(C₅H₅N)₂, is highly dependent on the choice of solvent. The solvent not only facilitates the reaction between nickel(II) bromide and pyridine but also plays a crucial role in the thermodynamics, kinetics, and coordination geometry of the resulting complex.

The most common and direct method for preparing this compound involves the reaction of a nickel(II) bromide salt with pyridine in a suitable solvent. smolecule.com The solvent's primary role is to dissolve the reactants, but its coordinating ability significantly influences the reaction pathway and the final product. Solvents with coordinating properties can compete with the pyridine ligand for sites on the nickel(II) ion.

Influence of Solvent Polarity and Coordinating Ability:

The stability and formation of nickel(II) complexes are profoundly affected by the solvent's properties. The solvating ability of a solvent, often quantified by the Guttmann donor number (DN), is a key factor. researchgate.net Solvents with high donor numbers are strong Lewis bases and can form stable solvato-complexes with the nickel(II) ion, such as [Ni(solvent)₆]²⁺. researchgate.net For the synthesis of this compound, the pyridine must displace the coordinated solvent molecules.

Commonly used solvents include ethanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). smolecule.comcdnsciencepub.com

Ethanol: Often used for recrystallization, ethanol is a moderately coordinating solvent. jscimedcentral.com Heating a mixture of nickel(II) bromide hexahydrate and pyridine in an anhydrous solvent like ethanol, followed by cooling, typically yields the desired complex. jscimedcentral.com

Acetonitrile: This is another common solvent for this type of synthesis. smolecule.com Its coordination power is a reference point for comparing other solvents' abilities to solvate the nickel(II) ion. researchgate.net

Pyridine (as solvent): Using pyridine itself as the solvent ensures a high concentration of the ligand, driving the reaction towards the formation of nickel-pyridine complexes. rsc.org Research on related nickel halide systems shows that the coordination of pyridine to the nickel center weakens the nickel-halide bond, facilitating the reaction. rsc.org

Non-coordinating solvents: In non-coordinating solvents like dichloromethane or cyclohexane, the primary interactions are between the nickel salt and the pyridine ligand, potentially leading to different isomeric forms or reaction dynamics. acs.orgsoton.ac.uk

The rate of complex formation and ligand substitution is also solvent-dependent. Studies on the reaction of nickel(II) ions with pyridine-containing ligands have shown that reaction rates and activation parameters vary significantly across different solvents, including water, methanol, and DMSO. cdnsciencepub.comrsc.org This variation is linked to the "concerted interchange" model, which emphasizes the role of the solvent's structure in the reaction mechanism. rsc.org

The table below summarizes the influence of various solvent properties on the coordination of this compound.

| Solvent Property | Influence on Coordination |

| Donor Number (DN) | High-DN solvents can form stable solvato-complexes, requiring pyridine to displace them. The reaction equilibrium is influenced by the relative donor strengths of the solvent and pyridine. |

| Polarity | Affects the solubility of the nickel(II) bromide precursor and the stability of charged intermediates or transition states. |

| Coordinating vs. Non-coordinating | Coordinating solvents compete with pyridine for binding sites on the Ni(II) center. Non-coordinating solvents minimize this competition. |

| Steric Hindrance | Bulky solvent molecules can sterically hinder the approach of pyridine ligands to the nickel center, affecting the coordination number and geometry. |

Scale-Up Considerations for Laboratory and Industrial Synthesis (Methodological Aspects Only)

Scaling up the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of several methodological aspects to ensure efficiency, consistency, and purity. smolecule.com While the fundamental reaction remains the same, process parameters must be optimized.

Key Methodological Considerations:

Reaction Control: Maintaining precise control over reaction conditions is paramount on a larger scale. This includes temperature regulation, as the reaction is often performed under reflux, and controlled addition rates of reactants to manage the exothermic nature of the coordination reaction. smolecule.comjscimedcentral.com

Mixing and Agitation: Efficient mixing is crucial in large reaction vessels to ensure homogeneity and facilitate heat transfer. Inadequate agitation can lead to localized overheating or concentration gradients, resulting in side reactions or incomplete conversion.

Purification and Isolation: The laboratory methods of filtration and washing with a solvent to remove impurities are mirrored on an industrial scale. jscimedcentral.com However, the equipment used, such as large-scale filters and centrifuges, requires different handling protocols. The choice of washing solvent is critical to remove unreacted starting materials and by-products without dissolving the desired product. Recrystallization from a suitable solvent, such as ethanol, is a common purification technique to achieve high purity. jscimedcentral.com

Drying: The final product is typically dried under vacuum to remove any residual solvent. jscimedcentral.com On an industrial scale, this involves using large vacuum ovens or other specialized drying equipment capable of handling large quantities of the solid complex.

Alternative Synthetic Routes: For industrial-scale synthesis, alternative, more sustainable methods are often explored. Mechanochemistry, or solvent-free/liquid-assisted grinding (LAG), presents a green alternative to traditional solvent-based syntheses. rsc.orgucf.edu This method involves the mechanical grinding of solid reagents, sometimes with a catalytic amount of liquid, to induce a chemical reaction. rsc.org This approach can reduce solvent waste and may lead to different polymorphs or improved reaction kinetics, making it an attractive option for large-scale, environmentally conscious production.

The table below outlines the key methodological aspects for scaling up the synthesis.

| Methodological Aspect | Laboratory Scale | Industrial Scale Considerations |

| Reactant Addition | Manual addition via dropping funnel or syringe. | Automated, controlled-rate pumping systems to manage exotherms and ensure consistency. |

| Heating/Cooling | Heating mantles, oil baths. | Jacketed reactors with precise temperature control systems (e.g., steam, cooling fluids). |

| Mixing | Magnetic stir bars, overhead stirrers. | Large, powerful agitators (e.g., impellers, baffles) designed for efficient mixing in large volumes. |

| Isolation | Buchner funnel filtration. | Large-scale filtration units, centrifuges for efficient solid-liquid separation. |

| Purification | Recrystallization in glassware. | Crystallization in large, jacketed vessels with controlled cooling profiles to manage crystal size and purity. |

| Drying | Vacuum desiccator, small vacuum oven. | Industrial vacuum shelf dryers, rotary dryers, or fluidized bed dryers. |

| Synthesis Method | Primarily solution-based reflux. | Exploration of continuous flow reactors or mechanochemical processes (ball milling) for improved efficiency and reduced waste. rsc.orgucf.edu |

Advanced Structural Elucidation and Solid State Characterization

Variable-Temperature Crystallography for Structural Phase Transitions

Currently, there is no published research available that specifically details variable-temperature crystallographic studies on dibromobis(pyridine)nickel. As a result, a detailed analysis of its structural behavior as a function of temperature, including the identification of any potential structural phase transitions, cannot be provided at this time.

While thermal analysis techniques might indicate the possibility of phase changes upon heating or cooling, without single-crystal or powder X-ray diffraction studies performed at various temperatures, the precise nature of any structural transformations remains unknown. Such studies would be essential to determine changes in unit cell parameters, space group, bond lengths, and bond angles, which are the definitive indicators of a structural phase transition.

Future research in this area would be invaluable for a complete understanding of the solid-state properties of this compound.

Spectroscopic Characterization for Electronic and Vibrational Insights

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct information about the bonding environment.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes within a molecule. For Dibromobis(pyridine)nickel, the analysis focuses on vibrations of the coordinated pyridine (B92270) ligands as well as the direct bonds between the nickel(II) ion and the ligands.

Pyridine Ring Vibrations: The coordination of a pyridine molecule to a metal center like nickel induces noticeable shifts in its internal vibrational frequencies compared to the free ligand. The C=N vibrational band in the pyridine ring, typically observed around 1580 cm⁻¹ in free pyridine, often shifts to a higher frequency (wavenumber) upon coordination. For instance, in-plane and out-of-plane deformation modes of the pyridine ring, found at approximately 603 cm⁻¹ and 406 cm⁻¹ respectively in the free ligand, shift to higher energies in the complex, indicating bonding to the nickel atom. conicet.gov.ar This shift is a consequence of the electronic density redistribution within the aromatic ring upon the formation of the Ni-N bond. conicet.gov.ar

Ni-N Vibrations: The stretching vibration of the nickel-nitrogen bond (ν(Ni-N)) is a direct indicator of the coordination. These bands are typically found in the far-infrared region of the spectrum. For Ni(py)₄Br₂, a related complex, the Ni-N stretching mode is observed around 238 cm⁻¹. optica.org This band is sensitive to isotopic substitution of the nickel atom, confirming its assignment. optica.org In complexes with a pseudo-octahedral geometry, these Ni-N stretching modes provide insight into the strength and nature of the metal-ligand bond. chemmethod.comchemmethod.com

Ni-Br Vibrations: The vibrations associated with the nickel-bromine bonds (ν(Ni-Br)) also appear in the far-infrared region, generally at lower frequencies than the Ni-N stretches due to the heavier mass of the bromine atom. In complexes with bridging halides, such as the polymeric form of this compound, two types of Ni-Br vibrations can be expected: one for the terminal Ni-Br bonds and another for the bridging Ni-Br bonds. The bridging vibrations typically occur at lower wavenumbers than the terminal ones.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comment |

|---|---|---|

| Pyridine Ring (In-plane deformation) | > 603 | Shifts to higher energy upon coordination. conicet.gov.ar |

| Pyridine Ring (Out-of-plane deformation) | > 406 | Shifts to higher energy upon coordination. conicet.gov.ar |

| ν(Ni-N) stretch | ~238 | Observed in the far-IR region; indicative of Ni-pyridine coordination. optica.org |

| ν(Ni-Br) stretch (terminal) | ~150-200 | Expected at a higher frequency than bridging modes. |

| ν(Ni-Br) stretch (bridging) | ~120-170 | Characteristic of polymeric, halogen-bridged structures. |

Raman spectroscopy provides information that is complementary to FT-IR. ethz.ch While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. ethz.ch According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. For this compound, which can exist in structures with a center of symmetry (e.g., trans isomers or certain crystal packings), Raman spectroscopy is crucial for observing vibrations that might be silent in the IR spectrum.

The totally symmetric stretching modes, such as the symmetric Ni-N and Ni-Br stretches, are often strong in the Raman spectrum. For pyridine, prominent Raman bands around 1000 cm⁻¹ are sensitive to the nature of its adsorption or coordination. ethz.ch Studies on pyridine adsorbed on nickel surfaces show characteristic shifts in the pyridine ring breathing modes at 992 cm⁻¹ and 1030 cm⁻¹. researchgate.netelsevierpure.com These bands, and the low-frequency metal-ligand vibrations, can be analyzed to provide a more complete picture of the compound's vibrational framework.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound, the spectrum is typically characterized by two main types of transitions: weak d-d transitions in the visible or near-infrared region and intense charge transfer bands in the ultraviolet region.

The absorption of light in the visible region by Ni(II) complexes is due to electronic transitions between d-orbitals that have been split in energy by the ligand field. For a Ni(II) ion (a d⁸ configuration) in a pseudo-octahedral environment, three spin-allowed d-d transitions are expected from the ³A₂g ground state. The diffuse-reflectance spectra of similar NiX₂L₂ complexes (where L is a substituted pyridine) clearly indicate an octahedral or tetragonally distorted octahedral stereochemistry. rsc.org

The assignment of these absorption bands can be complex and has been a subject of discussion. rsc.org However, for a typical octahedral Ni(II) complex, the transitions are assigned as follows:

ν₁: ³A₂g → ³T₂g(F)

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

In complexes like NiCl₂(pyridine)₂, bands are observed around 13,000 cm⁻¹, which can be assigned to the ³A₂g → ³T₁g(F) transition. rsc.org The presence of lower energy bands may be attributed to spin-forbidden transitions or splitting of the T states due to the lower, tetragonal symmetry in the polymeric structure. rsc.org

| Transition | Typical Energy Range (cm⁻¹) | Region |

|---|---|---|

| ³A₂g → ³T₂g(F) | 7,000 - 13,000 | Near-Infrared |

| ³A₂g → ³T₁g(F) | 12,000 - 20,000 | Visible |

| ³A₂g → ³T₁g(P) | 21,000 - 30,000 | Visible/Near-UV |

In addition to the relatively weak d-d bands, intense absorption bands are observed in the UV region of the spectrum. These are known as charge transfer (CT) bands and are typically several orders of magnitude more intense than d-d transitions. psu.edu These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).

For this compound, LMCT transitions are more likely. Electrons can be excited from the p-orbitals of the bromide ligands or the π-orbitals of the pyridine rings to the partially filled d-orbitals of the Ni(II) center. These transitions, often assigned as Br(p) → Ni(d) or pyridine(π) → Ni(d), typically occur at high energies (e.g., >23,000 cm⁻¹) and can sometimes obscure the highest energy d-d transition (ν₃). rsc.orgnih.gov

Solvatochromism is the phenomenon where the color of a solution changes in response to the polarity of the solvent. This effect is often pronounced in coordination complexes. For this compound, which exists as a halogen-bridged polymer in the solid state, dissolving it in different solvents can lead to significant structural and, consequently, spectral changes. rsc.org

In non-coordinating solvents, the polymeric structure might be retained to some extent. However, in coordinating solvents like dimethylformamide, dimethyl sulfoxide (B87167), or even excess pyridine, the solvent molecules can break the bromide bridges and coordinate directly to the nickel center. This process can lead to the formation of monomeric species such as [NiBr₂(py)₂(solv)₂] or even tetrahedral [NiBr₂(py)₂] in some cases. rsc.orgnih.gov

This change in the coordination environment from a pseudo-octahedral, bromide-bridged polymer to a solvated monomeric octahedral or tetrahedral species drastically alters the ligand field splitting. For example, a change from an octahedral to a tetrahedral geometry results in a much more intense d-d absorption band at a lower energy, leading to a dramatic color change (e.g., from green/yellow to blue). rsc.org The study of these solvent-induced spectral shifts provides valuable information about the stability of the complex and its interactions with its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetic nature of the common square-planar or octahedral forms of this compound broadens NMR signals, the technique remains a valuable tool for investigating the compound's structure through the analysis of paramagnetically shifted resonances. acs.orgresearchgate.net These shifts, stemming from the influence of the unpaired electrons on the nickel(II) center, provide a window into the distribution of spin density throughout the complex. aip.orgjournals.co.za

Ligand Resonance Perturbations Upon Coordination

The coordination of pyridine ligands to the nickel(II) ion dramatically alters their ¹H and ¹³C NMR spectra compared to the free ligand. aip.org This perturbation is a direct result of the paramagnetic nature of the Ni(II) ion, leading to what are known as isotropic shifts. These shifts are a composite of contact shifts, arising from the delocalization of unpaired electron spin density onto the ligand nuclei, and pseudocontact shifts, which are due to the magnetic anisotropy of the complex. aip.orgjournals.co.za In nickel systems, pseudocontact interactions are often considered less significant than in cobalt systems. aip.org

The pattern of these shifts reveals the mechanism of spin delocalization. For instance, the observation of an upfield shift for the γ-proton and downfield shifts for the α- and β-protons of the pyridine ring suggests that spin density is primarily transferred from the nickel ion to the pyridine ligand through the σ-bond framework. aip.org The magnitude of these isotropic shifts is sensitive to factors such as temperature, solvent, and the precise geometry of the complex. acs.orgresearchgate.net

Table 3: Representative Paramagnetic Shifts in Nickel(II)-Pyridine Complexes

| Proton Position | Isotropic Shift (ppm) |

| α-H | Significant downfield shift |

| β-H | Significant downfield shift |

| γ-H | Significant upfield shift |

Note: The precise values of isotropic shifts can vary substantially based on experimental conditions.

Variable-Temperature NMR for Rotational Isomerism or Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes in solutions of this compound, such as ligand exchange and intramolecular rearrangements. nih.gov By recording NMR spectra at various temperatures, changes in the chemical shifts and line widths of the resonances can be observed. nih.gov

At higher temperatures, dynamic processes like the rotation of the pyridine rings around the Ni-N bonds are rapid on the NMR timescale, resulting in time-averaged signals. As the temperature is lowered, these motions slow down, potentially allowing for the resolution of distinct signals for different rotational isomers. The study of these temperature-dependent spectral changes can provide thermodynamic and kinetic information about the dynamic processes at play.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct probe of the paramagnetic S=1 spin state of the Ni(II) ion in this compound. chemistryjournals.net It provides detailed information about the electronic structure and the symmetry of the coordination environment. researchgate.netnih.gov

Analysis of Spin States and g-Anisotropy

The EPR spectrum of a high-spin Ni(II) complex is characterized by its g-tensor, which describes the interaction between the unpaired electrons and the applied magnetic field. researchgate.net In randomly oriented samples, such as powders or frozen solutions, the spectrum reveals the principal components of the g-tensor (gx, gy, and gz). researchgate.net

The degree of anisotropy in the g-tensor, or the difference between its principal values, offers insight into the electronic ground state and the geometry of the ligand field around the nickel ion. researchgate.netacs.orgacs.orgfsu.edu For an ideal octahedral complex, the g-tensor would be isotropic. Deviations from this, as seen in the distorted octahedral or square-planar geometries of this compound, result in significant g-anisotropy. rsc.org The analysis of this anisotropy is key to determining the zero-field splitting (ZFS) parameters (D and E), which describe the energy separation of the spin sublevels in the absence of a magnetic field. nih.govresearchgate.netias.ac.in

Detection and Characterization of Paramagnetic Intermediates

EPR spectroscopy is exceptionally sensitive for the detection and characterization of paramagnetic intermediates that may form during reactions involving this compound. For example, in redox reactions, EPR can identify and characterize any resulting Ni(I) or Ni(III) species, which would exhibit distinct EPR signals. acs.orgacs.orgfsu.edu

Furthermore, if the complex undergoes ligand substitution or other structural changes in solution, new paramagnetic species may be formed. EPR can monitor the evolution of these species, providing valuable mechanistic and kinetic information. The hyperfine coupling patterns within the EPR spectrum can also offer clues about the atoms interacting with the unpaired electron, aiding in the structural elucidation of these transient intermediates.

Other Advanced Spectroscopic Techniques

Beyond NMR and EPR, other advanced spectroscopic methods can further illuminate the properties of this compound. High-Frequency and -Field EPR (HFEPR) is particularly powerful for accurately determining large zero-field splitting parameters in high-spin Ni(II) complexes. researchgate.netresearchgate.net Magnetic Circular Dichroism (MCD) spectroscopy, which measures the differential absorption of circularly polarized light in a magnetic field, provides detailed information about electronic transitions and the magnetic properties of both ground and excited states.

X-ray Absorption Spectroscopy (XAS) including Ni K-edge

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific absorbing atom. The technique is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For nickel complexes, the Ni K-edge is frequently studied. The pre-edge features in a Ni K-edge spectrum can be particularly informative, often corresponding to 1s to 3d transitions, which are formally forbidden but can gain intensity through d-p mixing, providing insight into the coordination geometry. The main edge position is sensitive to the oxidation state of the nickel atom.

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that probes the occupied electronic states. By analyzing the energy of emitted X-rays following core-hole creation, one can gain insights into the character of molecular orbitals involved in metal-ligand bonding. Valence-to-core (VtC) XES, in particular, can provide a detailed picture of the ligand valence orbitals that are mixed with the metal d-orbitals.

While XES has been applied to various nickel compounds to understand their electronic structure, specific XES studies on this compound have not been found in the surveyed literature. The application of this technique would be valuable in mapping the occupied molecular orbitals and understanding the covalent character of the Ni-N and Ni-Br bonds in this complex.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

DFT is a cornerstone of modern computational chemistry, widely used to predict the properties of molecules. For dibromobis(pyridine)nickel, such calculations would be invaluable.

This compound can exist as cis and trans isomers. DFT calculations would typically be employed to determine the optimized molecular geometry for each isomer, providing key data on bond lengths (e.g., Ni-N and Ni-Br) and bond angles. Furthermore, these calculations would yield the total electronic energies of the isomers, allowing for a determination of their relative stability. Currently, there are no published studies providing these specific geometric parameters or energetic differences for the isomers of this compound.

NBO analysis is a powerful tool to translate the complex wave function of a molecule into a more intuitive Lewis-like bonding picture. An NBO analysis of this compound would quantify the charge distribution, providing the net atomic charge on the central nickel atom and the ligand atoms. It would also detail the nature of the nickel-ligand bonds by analyzing donor-acceptor interactions between filled orbitals of the ligands and empty orbitals of the nickel atom. This would offer insights into the covalent versus ionic character of the bonds. No specific NBO analysis data for this compound is available in the literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. FMO analysis for this compound would provide the energies of the HOMO and LUMO, and the energy gap between them, which is an indicator of chemical stability and reactivity. The analysis would also detail the atomic orbital contributions to these frontier orbitals, revealing whether they are metal-centered or ligand-centered. Such specific data for this compound has not been reported.

Time-Dependent DFT (TD-DFT) for Spectroscopic Simulations

TD-DFT is a computational method used to simulate electronic absorption spectra (like UV-Vis spectra). A TD-DFT study of this compound would predict the excitation energies and oscillator strengths of its electronic transitions. This would help in the interpretation of experimental spectra by assigning specific absorption bands to d-d transitions on the nickel center or to ligand-to-metal charge transfer (LMCT) bands. No such simulated spectra for this compound are available.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Solid State

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time, for instance, in a solvent or in the solid state. These simulations could explore conformational changes, ligand exchange dynamics, and interactions with surrounding molecules. At present, there are no published MD simulation studies focused on this compound.

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the structural or property-related features of a chemical compound with another property of interest, often one that is more difficult or costly to measure experimentally. For this compound, while specific and extensive QSPR models are not widely reported in dedicated studies, the principles of this methodology can be applied to predict various physicochemical and electronic properties. Predictive modeling for nickel complexes, in general, is an active area of research, providing a framework for how such models could be developed for this specific compound.

The development of a QSPR model for this compound would involve the calculation of a series of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. For a coordination complex like this compound, these descriptors can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include connectivity indices and Wiener indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., Density Functional Theory - DFT), these descriptors provide insights into the electronic structure. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. universepg.com

Once a set of descriptors is calculated, a mathematical model is built to relate these descriptors to a specific property. This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govresearchgate.net

For this compound, potential properties that could be predicted using QSPR models include:

Stability Constants: Predicting the stability of the complex in solution is a common application of QSPR for coordination compounds. nih.gov A model could correlate structural and electronic descriptors with the experimentally determined stability constants.

Electronic Properties: Properties such as the electronic absorption maxima (λmax), which are related to the color of the complex, and redox potentials could be predicted.

Catalytic Activity: In cases where nickel complexes are used as catalysts, QSPR models can be developed to predict their catalytic efficiency based on structural features.

To illustrate the potential application of QSPR to this compound and related complexes, a hypothetical data table is presented below. This table outlines the kind of data that would be generated in a QSPR study.

| Compound | Experimental Property (e.g., logK) | Descriptor 1 (e.g., HOMO Energy) | Descriptor 2 (e.g., Molecular Surface Area) | Descriptor 3 (e.g., Dipole Moment) | Predicted Property |

| This compound | Value A | Value X1 | Value Y1 | Value Z1 | Value A' |

| Dichlorobis(pyridine)nickel | Value B | Value X2 | Value Y2 | Value Z2 | Value B' |

| Diiodobis(pyridine)nickel | Value C | Value X3 | Value Y3 | Value Z3 | Value C' |

| Dibromobis(3-methylpyridine)nickel | Value D | Value X4 | Value Y4 | Value Z4 | Value D' |

In a real study, the "Predicted Property" column would be generated by the QSPR model, and the accuracy of the model would be assessed by comparing these predicted values to the experimental data. The success of such a model relies on the careful selection of descriptors that capture the essential structural and electronic features influencing the property of interest. Computational studies on nickel-aqua and nickel-chloride complexes have highlighted the importance of factors like isomer stability and electronic charge distribution, which can be quantified through theoretical calculations and used as descriptors in QSPR models. universepg.com

Furthermore, QSAR (Quantitative Structure-Activity Relationship) models, which are closely related to QSPR, have been used to predict the biological activity of nickel complexes, for example, their antibacterial properties. researchgate.net This indicates the broad applicability of these predictive modeling techniques to various aspects of the chemistry of nickel compounds.

Coordination Chemistry and Ligand Field Theory

Ligand Field Analysis of Ni(II) in Various Geometries (Tetrahedral vs. Square Planar)

Nickel(II), with its d⁸ electron configuration, readily forms complexes with a coordination number of four, which can adopt either a tetrahedral or a square planar geometry. quora.com The choice between these geometries is dictated by a combination of steric and electronic factors, including the nature of the ligands. stackexchange.com Ligand field theory (LFT) provides a framework for understanding the electronic structures and relative stabilities of these geometries.

In a tetrahedral field , the d-orbitals split into two sets: a lower energy doubly degenerate set (e) and a higher energy triply degenerate set (t₂). For a d⁸ ion like Ni(II), the electronic configuration in a weak field (which is typical for tetrahedral complexes) would be (e)⁴(t₂)⁴, resulting in two unpaired electrons and a paramagnetic complex.

In a square planar field , the d-orbitals split into four distinct energy levels. The ordering can be complex but is generally accepted as dₓ₂-y₂ (highest), dₓᵧ, d₂₂, and dₓ₂, dᵧ₂ (lowest). For a d⁸ ion, the eight electrons can fill the four lower energy orbitals, leading to a diamagnetic, low-spin configuration. Strong field ligands favor this geometry due to the large energy gap (Δ) they produce, which is maximized in a square planar arrangement. pearson.com

The preference for one geometry over the other is a delicate balance. Tetrahedral geometry is often favored by bulky ligands and weak-field ligands that lead to a small ligand field splitting energy. quora.com Conversely, square planar geometry is favored by strong-field ligands that can induce a large splitting, making it energetically favorable to pair all eight d-electrons. stackexchange.com

| Property | Tetrahedral Geometry | Square Planar Geometry |

|---|---|---|

| d-Orbital Splitting | t₂ (higher energy), e (lower energy) | Complex splitting with dₓ₂-y₂ highest |

| Typical Ligand Field | Weak | Strong |

| d⁸ Electron Configuration | (e)⁴(t₂)⁴ | (dₓ₂, dᵧ₂)⁴(d₂²)²(dₓᵧ)² |

| Magnetic Properties | Paramagnetic (2 unpaired electrons) | Diamagnetic (0 unpaired electrons) |

| Favored by | Bulky ligands, weak-field ligands | Strong-field ligands, π-acceptor ligands |

Influence of Pyridine (B92270) and Bromide Ligands on Nickel(II) Electronic Configuration

Pyridine (py) is a monodentate N-donor ligand. jscimedcentral.com In the spectrochemical series, which ranks ligands according to the magnitude of the d-orbital splitting they induce, pyridine is considered a stronger field ligand than water but weaker than ligands like cyanide or bipyridine. wikipedia.org Its ability to act as a σ-donor and a weak π-acceptor contributes to its ligand field strength.

Bromide (Br⁻) is a halide ligand and is classified as a weak-field ligand. acs.org Halide ions are primarily σ-donors and have filled p-orbitals that can engage in π-donation to the metal, which tends to decrease the ligand field splitting energy.

The presence of both a moderately strong-field ligand (pyridine) and a weak-field ligand (bromide) in the same complex leads to an intermediate ligand field environment. This makes the energetic balance between a high-spin (paramagnetic) and low-spin (diamagnetic) state, and consequently between tetrahedral/octahedral and square planar geometries, quite subtle. In the solid state, dibromobis(pyridine)nickel(II) typically adopts a polymeric octahedral structure with bridging bromide ligands, resulting in a paramagnetic complex. However, in solution, monomeric species can exist, and the equilibrium between different geometries can be sensitive to conditions. The electronic configuration of the Ni(II) center is thus highly dependent on the precise geometry adopted, which is in turn influenced by the interplay of the electronic properties of the pyridine and bromide ligands.

Stereochemical Isomerism and Conformation of Bis(pyridine) Complexes

For a four-coordinate complex with the general formula MA₂B₂, such as a monomeric form of this compound(II), stereoisomerism is possible. Specifically, cis and trans geometric isomers can exist.

In the cis isomer , the two pyridine ligands are adjacent to each other, at a 90° angle in a square planar geometry. The two bromide ligands are also adjacent.

In the trans isomer , the two pyridine ligands are opposite each other, at a 180° angle in a square planar geometry. The two bromide ligands are also opposite each other.

The relative stability of these isomers can be influenced by both steric and electronic factors. Steric repulsion between the relatively bulky pyridine rings might be minimized in the trans configuration. However, electronic effects, such as the trans effect, can also play a role in determining isomer stability and reactivity. wikipedia.org

X-ray crystallographic studies of related bis(pyridine)nickel(II) complexes have revealed the existence of specific isomers in the solid state. For instance, bis(pyridine)bis(trimethylsilylmethyl)nickel(II) has been shown to adopt a cis pyridine configuration. rsc.org In contrast, some complexes with phosphine (B1218219) ligands, [Ni(CH₂SiMe₃)₂(PR₃)₂], exist as mixtures of cis and trans isomers in solution. rsc.org The specific isomer of this compound(II) that is favored will depend on the conditions of its preparation and the physical state (solid or solution).

Redox Chemistry and Oxidation States of Nickel in Related Complexes

The most common and stable oxidation state for nickel in coordination complexes is +2. jscimedcentral.com The redox chemistry of nickel(II) complexes is a vast area of study, with accessible oxidation states ranging from Ni(0) to Ni(IV). The feasibility of accessing these other oxidation states is highly dependent on the nature of the coordinating ligands.

In complexes with simple ligands like pyridine and bromide, the Ni(II) state is generally very stable. The redox processes are typically metal-centered, involving the addition or removal of electrons from the nickel d-orbitals. For a complex like this compound(II), both oxidation to Ni(III) and reduction to Ni(I) are possible but often require significant electrochemical potentials.

In recent years, much research has focused on nickel complexes with "non-innocent" or redox-active ligands, where the ligand itself can be oxidized or reduced. acs.orgresearchgate.net For example, in complexes with 2-(arylazo)pyridine ligands, the redox processes can be entirely ligand-centered, without changing the Ni(II) oxidation state. acs.org Similarly, pyridine-oxazoline (pyrox) ligands have been shown to be redox-active, stabilizing electron-rich Ni(II) species by forming a ligand-centered radical. nih.gov While pyridine itself is not typically considered a redox-active ligand in this context, these studies highlight the crucial role that ligands play in modulating the redox behavior of the nickel center. The electron-donating or -withdrawing properties of the ligands can significantly influence the redox potential of the Ni(II)/Ni(I) and Ni(III)/Ni(II) couples.

Ligand Substitution Dynamics and Equilibrium Studies

Ligand substitution reactions in square planar Ni(II) complexes are typically associative in nature, proceeding through a five-coordinate trigonal bipyramidal intermediate. uvic.ca The rate of substitution is influenced by several factors, including the entering ligand, the leaving group, and the nature of the other ligands in the complex (the ancillary ligands).

The kinetic trans effect is a particularly important concept in the substitution chemistry of square planar complexes. wikipedia.org It describes the observation that certain ligands increase the rate of substitution of the ligand positioned trans to them. uvic.ca The order of the kinetic trans effect for a range of common ligands is generally: CO, CN⁻, C₂H₄ > PR₃, H⁻ > CH₃⁻ > Ph⁻ > NO₂⁻, I⁻, SCN⁻ > Br⁻ > Cl⁻ > py, NH₃, OH⁻, H₂O. wikipedia.org

According to this series, bromide has a slightly greater trans effect than pyridine. This implies that in a substitution reaction involving a trans-dibromobis(pyridine)nickel(II) complex, the pyridine ligand trans to a bromide would be more labile than a bromide ligand trans to another bromide.

Equilibrium studies on the interaction of Ni(II) complexes with pyridine have been conducted to determine formation constants. For example, the interaction of Ni(II)-β-thioxoketone complexes with pyridine to form 1:1 adducts has been studied spectroscopically, with equilibrium constants found to be in the range of 7-18 L·mol⁻¹. These studies demonstrate the thermodynamics of pyridine binding to a Ni(II) center. The kinetics of ligand substitution at Ni(II) in various solvents have also been extensively investigated, showing that the rates and mechanisms are solvent-dependent. cdnsciencepub.comcdnsciencepub.com For this compound(II), ligand substitution could involve the replacement of either a pyridine or a bromide ligand by a different incoming ligand, with the dynamics governed by the principles of the trans effect and the associative mechanism.

| Ligand | Relative Trans Effect |

|---|---|

| CO, CN⁻, C₂H₄ | Strong |

| PR₃, H⁻ | Strong |

| NO₂⁻, I⁻, SCN⁻ | Moderate |

| Br⁻ | Moderate |

| Cl⁻ | Moderate |

| py, NH₃, OH⁻, H₂O | Weak |

Reactivity and Mechanistic Investigations

Ligand Exchange Reactions with Other Halides or Nitrogen Donors

Ligand exchange is a fundamental process in the coordination chemistry of dibromobis(pyridine)nickel. The pyridine (B92270) ligands are labile and can be displaced by other donor molecules, such as phosphines or other nitrogen-based ligands. This reactivity is crucial for the in-situ generation of catalytically active species.

The substitution of pyridine ligands can proceed through either a dissociative or an associative mechanism. In a dissociative pathway, a pyridine ligand first detaches from the nickel center to form a three-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the formation of a five-coordinate intermediate prior to the departure of the pyridine ligand. The preferred pathway is influenced by factors such as the steric bulk of the incoming ligand and the solvent.

Studies on related nickel(II) complexes suggest that the exchange of pyridine ligands is generally a rapid process. For instance, kinetic studies on the exchange of pyridine with isotopically labeled pyridine in cobalt(II) macrocyclic complexes, which can serve as a conceptual model, have shown that the association rate constant (k₁) for pyridine is very high, on the order of 50,000 M⁻¹s⁻¹ or greater. nih.gov This suggests that the formation of an initial encounter complex is a very fast step.

In reactions with multidentate nitrogen donor ligands, the rate-determining step often involves the "unwrapping" of the coordinated ligand. For nickel polyamine complexes, the dissociation of the first nitrogen atom from the nickel center is the slowest step, after which the remaining donor atoms detach more rapidly. researchgate.net A similar principle can be applied to the displacement of the two pyridine ligands in [NiBr₂(py)₂], where the dissociation of the first pyridine ligand would be the initial and likely rate-limiting step in a dissociative mechanism.

The reaction of [NiBr₂(py)₂] with phosphine (B1218219) ligands is a common method to generate nickel-phosphine catalysts. The stronger σ-donating and π-accepting properties of phosphines compared to pyridine provide a thermodynamic driving force for the substitution.

Oxidative Addition and Reductive Elimination Pathways Involving Ni(II)

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles mediated by nickel complexes, particularly in cross-coupling reactions. These processes involve changes in the oxidation state of the nickel center, typically between Ni(0), Ni(I), Ni(II), and Ni(III). While this compound is a Ni(II) complex, it can be a precursor to species that undergo these reactions.

Oxidative Addition: This process typically involves the addition of a substrate (e.g., an aryl halide) to a lower-valent nickel species, leading to an increase in the oxidation state and coordination number of the nickel. For instance, a Ni(0) complex can react with an aryl bromide (Ar-Br) to form a Ni(II) species. Mechanistic studies on analogous Ni(I)-bipyridine complexes have shown that they readily react with aryl bromides. The reaction of a monomeric Ni(I)-bipyridine species with phenyl bromide was found to have a second-order rate constant of 7.1 ± 0.3 M⁻¹s⁻¹. ucla.edu The mechanism can be complex, potentially proceeding through a concerted pathway or a radical process involving halogen atom abstraction.

The following table presents kinetic data for the oxidative addition of phenyl bromide to a Ni(I)-bipyridine complex, which serves as a model for the reactivity of related nickel-pyridine systems.

Interactive Data Table: Kinetic Data for Oxidative Addition of Phenyl Bromide to a Ni(I)-Bipyridine Complex

| Parameter | Value |

| Reaction | (CO₂Etbpy)NiᴵCl + PhBr |

| Rate Law | Rate = k[Ni(I)][PhBr] |

| Second-Order Rate Constant (k) | 7.1 ± 0.3 M⁻¹s⁻¹ |

| Dependence on [Ni(I)] | First-Order |

| Dependence on [PhBr] | First-Order |

| Data sourced from studies on a bipyridine analogue. ucla.edu |

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the nickel center couple and are eliminated, leading to a decrease in the oxidation state of the nickel. For example, a dialkylnickel(II) complex can undergo reductive elimination to form a C-C bond and a Ni(0) species. The barrier to reductive elimination can be significantly influenced by the steric and electronic properties of the ligands. Studies on dialkylnickel(II) complexes with polypyridine ligands have provided valuable insights. For a sterically unencumbered (bipyridine)Ni(Et)₂ complex, the barrier to reductive elimination was calculated to be very high (68 kcal·mol⁻¹). acs.org However, for a more sterically hindered dialkylnickel(II) complex with a 2,9-dimethyl-1,10-phenanthroline ligand, the activation barrier for C(sp³)–C(sp³) reductive elimination was found to be much lower. acs.orgnih.gov

The table below shows activation parameters for the reductive elimination from a sterically encumbered dialkylnickel(II) polypyridine complex, illustrating the impact of ligand sterics on this process.

Interactive Data Table: Activation Parameters for Reductive Elimination

| Complex | ΔG‡ (50 °C) | ΔH‡ | ΔS‡ |

| (L4)Ni(CH₂TMS)₂ | 26.3 kcal·mol⁻¹ | 16.5 ± 0.7 kcal·mol⁻¹ | -18 ± 2 cal·K⁻¹mol⁻¹ |

| L4 is a sterically encumbered 2,9-dimethyl-1,10-phenanthroline ligand. Data obtained from Eyring analysis. acs.orgacs.org |

The negative entropy of activation is consistent with a more ordered, bimolecular transition state. acs.org Furthermore, the rate of reductive elimination can be enhanced by the addition of π-accepting olefins or by one-electron oxidation to a Ni(III) intermediate. nih.gov

Photochemical Reactivity and Energy Transfer Processes

The photochemical properties of nickel complexes are of growing interest, particularly in the context of photoredox catalysis. While specific photochemical studies on this compound are scarce, research on related Ni(II)-bipyridine aryl halide complexes provides a basis for understanding potential photochemical pathways.

These complexes can be photoactive, and direct excitation can lead to bond homolysis. For instance, irradiation of Ni(II)-bipyridine aryl halide complexes can induce a ligand-to-metal charge transfer (LMCT), which results in the homolytic cleavage of the Ni-aryl bond to generate an aryl radical and a Ni(I)-bipyridine halide species. nih.gov This photogenerated Ni(I) species can then participate in catalytic cycles.

Energy transfer from a photosensitizer is another important mechanism. In dual nickel/photoredox catalytic systems, a photosensitizer (e.g., an iridium complex) absorbs light and then transfers energy to the nickel complex, promoting it to an excited state from which it can undergo reactive processes.

In some cases, photoexcitation may not lead to a chemical reaction. For example, a study on a sterically encumbered dialkylnickel(II) polypyridine complex showed that irradiation at its absorption maximum did not lead to a significant change in its crystal structure, suggesting a degree of photostability. acs.orgnih.gov

Electron Transfer Processes and Electrochemistry

The accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV)) is a hallmark of nickel chemistry and is central to its catalytic activity. Electron transfer processes, which interconvert these oxidation states, can be studied using electrochemical techniques such as cyclic voltammetry.

The electrochemical behavior of this compound is expected to be influenced by the pyridine ligands and the bromide counter-ions. In general, Ni(II) complexes with nitrogen-based ligands can undergo one-electron reduction to form Ni(I) species, and subsequently to Ni(0). The redox potentials for these processes are dependent on the ligand environment and the solvent.

Cyclic voltammetry studies of related Ni(II) bipyridine and terpyridine complexes have provided detailed information on their redox properties. For example, the electrochemical reduction of [Ni(bpy)₃]²⁺ involves two sequential one-electron transfers at closely spaced potentials. researchgate.net The Ni(II)/Ni(I) redox couple for NiBr₂(bpy) has also been studied, showing a quasi-reversible signal. researchgate.net The presence of substrates, such as aryl halides, can significantly alter the cyclic voltammogram, indicating an electrocatalytic process.

The following table provides representative redox potentials for Ni(II)/Ni(I) and Ni(I)/Ni(0) couples of nickel complexes with pyridine-type ligands.

Interactive Data Table: Representative Redox Potentials of Nickel-Pyridine Type Complexes

| Complex | Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent |

| [Ni(bpy)₃]²⁺ | Ni(II)/Ni(I) | -1.06 | DMF |

| [Ni(bpy)₃]²⁺ | Ni(I)/Ni(0) | -1.15 | DMF |

| [(Me)N(Et₂PCH₂)₂]NiBr₂ | Ni(II)/Ni(I) | > -0.64 | - |

| Data are for analogous bipyridine and other nitrogen-ligated nickel complexes. researchgate.netthieme-connect.com |

It is generally observed that more electron-donating ligands shift the redox potentials to more negative values, making the complex easier to oxidize and harder to reduce. thieme-connect.com

Mechanistic Studies of Elementary Steps in Model Systems

Detailed mechanistic understanding of the elementary steps in the reactions of this compound is often gained through studies of well-defined model systems. These studies employ a variety of techniques, including kinetics, spectroscopy (NMR, EPR, UV-Vis), and computational methods, to identify intermediates and transition states.

Ligand Exchange: As discussed in section 7.1, kinetic studies of ligand exchange on model square-planar Ni(II) complexes can elucidate the operative mechanism (associative vs. dissociative). The rate of exchange is highly dependent on the nature of the entering and leaving ligands and the solvent.

Oxidative Addition: The mechanism of oxidative addition to nickel centers has been a subject of intense study. For Ni(0) complexes with phosphine ligands, both concerted two-electron pathways and one-electron radical pathways have been identified. emich.edu The operative mechanism depends on the electronic properties of the ligand and the aryl halide. For Ni(I) complexes with bipyridine ligands, kinetic studies, including radical clock experiments, have been used to probe the mechanism of C-Br bond activation. These studies often point to a concerted monometallic mechanism or a halogen atom abstraction followed by rapid radical rebound within the solvent cage. ucla.edu

Reductive Elimination: Eyring analysis of the temperature dependence of the rate of reductive elimination from model dialkylnickel(II) complexes provides activation parameters (ΔH‡ and ΔS‡), which offer insights into the nature of the transition state. acs.orgacs.org A negative entropy of activation, for instance, suggests an associative or a highly ordered transition state. Computational studies are also invaluable for mapping the potential energy surface of the reaction and identifying the lowest energy pathway. Three main models for reductive elimination from Ni(II) have been investigated: direct reductive elimination, electron density-controlled reductive elimination, and oxidation-induced reductive elimination. rsc.org

Through the detailed study of these elementary steps in model systems that are closely related to this compound, a comprehensive picture of its reactivity and catalytic potential can be constructed.

Catalytic Applications and Mechanistic Insights

Dibromobis(pyridine)nickel as a Precatalyst in Organic Transformations

This compound has demonstrated considerable efficacy as a precatalyst in a range of carbon-carbon bond-forming reactions. The pyridine (B92270) ligands in the complex are labile and can be easily displaced, allowing for the in-situ generation of the active nickel catalyst.

This compound is a competent precatalyst for several fundamental cross-coupling reactions, offering a more economical alternative to palladium-based systems.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboron compounds and organic halides. While palladium has been the traditional catalyst, nickel catalysts, including those derived from this compound, have gained traction. Mechanistic studies suggest that the catalytic cycle for nickel-catalyzed Suzuki-Miyaura reactions typically involves a Ni(0)/Ni(II) cycle. However, the formation of Ni(I) species can occur through comproportionation of the Ni(II) precatalyst with the active Ni(0) species, which can be detrimental to the catalytic process nih.gov. The reaction generally proceeds through oxidative addition of the organic halide to the Ni(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst rsc.orgnih.gov.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Nickel-catalyzed Heck reactions have been explored as an alternative to palladium-catalyzed versions. The mechanism is believed to be similar to that of palladium, involving oxidative addition, alkene insertion, and β-hydride elimination wikipedia.orgresearchgate.net. Computational studies have indicated that while oxidative addition and olefin insertion may have lower energy barriers in nickel systems, β-hydride elimination can be less efficient, potentially affecting selectivity researchgate.net. The use of pyridine ligands can help to reduce the energy barrier for catalyst regeneration researchgate.net.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. A variety of nickel catalysts, in both Ni(0) and Ni(II) oxidation states, can be employed for Negishi cross-couplings wikipedia.org. The catalytic cycle can proceed through a Ni(0)/Ni(II) pathway, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination nih.gov. Some studies also propose the involvement of Ni(I) and Ni(III) intermediates, particularly when nitrogen-based ligands like pyridine are used nih.gov.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Nickel has emerged as a viable alternative to palladium in this reaction due to its lower cost and high activity rsc.org. Nickel-catalyzed Sonogashira couplings can be achieved without a copper co-catalyst, which is often required in palladium systems nih.gov. The mechanism is thought to proceed via a Ni(0)/Ni(II) catalytic cycle, similar to other cross-coupling reactions wikipedia.org.

A summary of representative cross-coupling reactions utilizing nickel precatalysts is presented in the table below.

| Cross-Coupling Reaction | Electrophile | Nucleophile | Key Mechanistic Steps |

| Suzuki-Miyaura | Aryl Halides, Aryl Sulfamates nih.gov | Organoboron compounds | Oxidative Addition, Transmetalation, Reductive Elimination rsc.orgnih.gov |

| Heck | Unsaturated Halides | Alkenes | Oxidative Addition, Alkene Insertion, β-Hydride Elimination wikipedia.orgresearchgate.net |

| Negishi | Organic Halides | Organozinc compounds | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.orgnih.gov |

| Sonogashira | Aryl/Vinyl Halides | Terminal Alkynes | Oxidative Addition, Transmetalation, Reductive Elimination nih.govwikipedia.org |

Nickel-catalyzed C-H activation has become an increasingly important tool for the direct functionalization of otherwise inert C-H bonds. Pyridine-containing substrates are of particular interest in this area. Nickel catalysts can facilitate the alkenylation of pyridine C-H bonds with alkynes in an atom-economical manner nih.gov. Mechanistic investigations suggest that the reaction can proceed through substrate coordination to the nickel center, followed by a ligand-to-ligand hydrogen transfer and subsequent reductive elimination nih.gov. In some systems, a bifunctional ligand can direct the nickel catalyst to a specific C-H bond, overriding the intrinsic electronic bias of the pyridine ring and enabling selective functionalization at the C3-position nih.gov.

Nickel complexes with α-diimine ligands are well-known catalysts for ethylene polymerization, producing branched polyethylenes mdpi.com. While the specific use of this compound in this context is less detailed, the principles of nickel-catalyzed polymerization are relevant. The mechanism is generally understood to involve cationic Ni(II)-alkyl complexes as the active species for polymer chain growth mdpi.com. The process begins with the formation of a square-planar cationic complex with a vacant coordination site. An ethylene molecule then coordinates to this site and subsequently inserts into the nickel-alkyl bond, leading to chain propagation pku.edu.cn. Nickel(I) species have also been identified in these catalytic systems, although their precise role in the polymerization mechanism is still an area of active research mdpi.com. Nickel-catalyzed difunctionalization of alkenes has also been developed as a method for polymerization nih.gov.

Currently, there is a lack of specific research literature detailing the application of this compound as a catalyst for hydrogenation or dehydrogenation reactions. While other forms of nickel, such as Raney nickel and nickel nanoparticles, are well-established catalysts for these transformations, the catalytic activity of this specific complex in this area has not been extensively reported.

Homogeneous vs. Heterogeneous Catalysis (Immobilization Strategies)

This compound is typically employed as a homogeneous catalyst, dissolving in the reaction medium. While homogeneous catalysis offers advantages in terms of activity and selectivity, catalyst separation and recycling can be challenging. To address this, strategies for the heterogenization of nickel catalysts have been developed for other nickel complexes. These strategies often involve anchoring the catalyst onto a solid support. For instance, α-diimine nickel catalysts have been immobilized on silica (B1680970) through the formation of hydrogen bonds or ionic anchoring, leading to improved thermal stability and the ability to produce high molecular weight polyethylene acs.org. However, specific methods for the immobilization of this compound have not been widely reported in the scientific literature.

Mechanistic Pathways in Catalysis

The catalytic activity of this compound as a precatalyst generally relies on its in-situ reduction to a Ni(0) species, which is the starting point for most catalytic cycles in cross-coupling reactions. The general mechanistic pathway for a nickel-catalyzed cross-coupling reaction can be summarized as follows:

Activation of the Precatalyst: The Ni(II) precatalyst, this compound, is reduced to a catalytically active Ni(0) species.

Oxidative Addition: The Ni(0) species undergoes oxidative addition with an organic electrophile (e.g., an aryl halide), forming a Ni(II) intermediate.

Transmetalation: The Ni(II) intermediate reacts with a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) in a transmetalation step, where the organic group from the nucleophile is transferred to the nickel center.

Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the catalytically active Ni(0) species, which can then re-enter the catalytic cycle.

While the Ni(0)/Ni(II) cycle is the most commonly accepted pathway, the involvement of other oxidation states, such as Ni(I) and Ni(III), has been proposed and, in some cases, supported by experimental and computational evidence nih.govnih.gov. The formation of Ni(I) species can sometimes act as an off-cycle, catalyst-deactivating pathway nih.gov. The specific ligands coordinated to the nickel center, such as pyridine, play a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing the efficiency and selectivity of the reaction.

Elucidation of Active Species and Intermediates (e.g., Ni(0), Ni(I), Ni(III))

While this compound exists in the stable Ni(II) oxidation state, most nickel-catalyzed cross-coupling reactions proceed through cycles involving lower and sometimes higher oxidation states. The Ni(II) precatalyst must first be reduced to a more reactive, lower-valent species to enter the catalytic cycle. The specific active species and intermediates—Ni(0), Ni(I), and Ni(III)—depend on the reaction conditions, substrates, and ligands involved.

Ni(0) Species : The classic two-electron pathway for many cross-coupling reactions involves a Ni(0) intermediate. This species is typically generated in situ from the Ni(II) precatalyst by a chemical or electrochemical reductant. Once formed, the Ni(0) complex is highly reactive and can undergo oxidative addition with electrophiles (e.g., aryl halides) to form a Ni(II) intermediate, thus initiating the catalytic cycle. In photoredox catalysis, a photocatalyst can facilitate the reduction of Ni(II) to Ni(0) to start the cycle. acs.org

Ni(I) Species : A growing body of evidence points to the critical role of open-shell Ni(I) intermediates in a wide range of nickel-catalyzed reactions, including cross-electrophile couplings and photoredox-mediated transformations. jscimedcentral.com Ni(I) species can be generated by a one-electron reduction of the Ni(II) precatalyst or through comproportionation between Ni(II) and Ni(0). nih.gov These paramagnetic intermediates are potent nucleophiles and can react with electrophiles through single-electron transfer (SET) pathways or oxidative addition to generate Ni(III) species. jscimedcentral.comacs.org For instance, in electrochemical homo-coupling of aryl halides, a cathodically generated Ni(I) species undergoes oxidative addition with the aryl bromide. princeton.edumdpi.com

Ni(III) Species : High-valent Ni(III) intermediates are frequently invoked, particularly in reactions involving radical pathways or challenging reductive elimination steps. acs.org A Ni(III) species can be formed via several routes: the oxidative addition of an electrophile to a Ni(I) complex, the capture of a carbon-centered radical by a Ni(II) complex, or the oxidation of a Ni(II) intermediate by a photocatalyst. acs.orgjscimedcentral.comnih.gov The formation of a Ni(III) intermediate facilitates the crucial C–C or C–heteroatom bond-forming reductive elimination step, which is often kinetically and thermodynamically more favorable from Ni(III) than from Ni(II). jscimedcentral.com

The interplay between these oxidation states is complex and defines the dominant catalytic pathway. For example, a proposed Ni(0/II/III) cycle for a Ni-photoredox amide arylation contrasts with other C-heteroatom couplings that operate via Ni(I/III) cycles. acs.org

| Oxidation State | Role in Catalytic Cycle | Generation Method | Subsequent Step Example |

| Ni(0) | Initiates cycle via oxidative addition | Reduction of Ni(II) precatalyst | Oxidative addition with Ar-X to form (L)nNi(II)(Ar)(X) |

| Ni(I) | Active species in SET and radical pathways | One-electron reduction of Ni(II) | Oxidative addition with R-X to form (L)nNi(III)(R)(X) |

| Ni(III) | Facilitates reductive elimination | Radical capture by Ni(II) or oxidation of Ni(II) | C-C bond-forming reductive elimination to yield product and Ni(I) |

Role of Ligand Exchange and Dissociation in Catalytic Cycles

The pyridine ligands in this compound are not merely spectators; their dynamics are integral to the catalytic process. For catalysis to occur, substrates must access the nickel center. This requires the dissociation of one or more of the initial ligands to create vacant coordination sites.

Pyridine is a monodentate, N-heterocyclic ligand that forms stable complexes with nickel. ucla.edu However, in the context of a catalytic cycle, these ligands must be labile enough to be displaced by incoming substrates or other components of the reaction mixture. The dissociation of a pyridine ligand from the Ni(II) precatalyst is often the first step before its reduction to the active catalytic species.

Throughout the catalytic cycle, ligand exchange is a recurring event. For example, after the initial oxidative addition of an aryl halide to a Ni(0) species, a ligand exchange step may occur where a nucleophile displaces a halide or a pyridine ligand from the nickel coordination sphere before the final reductive elimination. In some cases, additives like potassium iodide (KI) have been suggested to facilitate this ligand exchange process. wikipedia.org A bimolecular ligand-exchange pathway has also been proposed for the formation of high-valence Ni(III) intermediates in certain reactions. princeton.edumdpi.com

Stereoselectivity and Regioselectivity in Catalytic Processes

Achieving high levels of stereoselectivity and regioselectivity is a central goal in modern synthetic chemistry. While the parent this compound complex is achiral, it can be used in conjunction with chiral ligands or under specific conditions to control the three-dimensional arrangement and orientation of newly formed bonds.

Stereoselectivity : Enantioselective transformations are typically achieved by introducing a chiral ligand that coordinates to the nickel center. This chiral environment influences the energetics of diastereomeric transition states, leading to the preferential formation of one enantiomer. For example, nickel-catalyzed enantioselective C(sp³)–H cross-couplings have been developed using chiral bis(oxazoline) ligands. acs.org In stereospecific reactions, the configuration of a chiral starting material is retained or inverted in a predictable manner. The outcome often depends on the mechanism of key steps like oxidative addition. For instance, in cross-couplings of benzylic electrophiles, an "open" transition state for oxidative addition typically leads to stereoinversion, while a "closed" transition state results in retention of configuration. chemrxiv.org

Regioselectivity : Regioselectivity, or the control of where a reaction occurs on a molecule with multiple potential reaction sites, is governed by steric and electronic factors of the substrate and the catalyst. The electronic properties of the pyridine ligands can influence the electron density at the nickel center, which in turn affects its reactivity and selectivity toward different sites on a substrate. In nickel-catalyzed reductive coupling reactions of unsymmetrical alkynes, for example, controlling which carbon of the alkyne participates in the new bond formation is a significant challenge. akjournals.com The choice of ligands and additives can dramatically influence the regiochemical outcome. nih.gov Similarly, in the cross-coupling of 2,4-dibromopyridine, regioselective reaction at the more electrophilic C2 position is typically observed. The steric bulk of the ligands on the nickel catalyst can also direct the reaction to the less sterically hindered position on a substrate.

| Selectivity Type | Controlling Factor | Mechanistic Step Influenced | Example Application |

| Enantioselectivity | Chiral Ligands | Oxidative Cyclization, Radical Capture | Asymmetric C-H arylation, Enantioselective addition to imines acs.org |

| Stereospecificity | Oxidative Addition Pathway (Open vs. Closed TS) | Oxidative Addition | Cross-coupling of chiral benzylic ethers chemrxiv.org |